molecular formula C12H15N5 B1483829 1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine CAS No. 2097967-08-1

1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine

Cat. No.: B1483829
CAS No.: 2097967-08-1
M. Wt: 229.28 g/mol
InChI Key: GKSQVMCVIWETQW-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a pyrazol-5-amine core substituted at the 1-position with a cyclopentyl group and at the 3-position with a pyrazin-2-yl moiety. This scaffold is structurally distinct due to the combination of a bulky cyclopentyl substituent and the electron-deficient pyrazine ring, which may influence solubility, binding affinity, and biological activity. Pyrazole derivatives are widely explored for therapeutic applications, including kinase inhibition, anticoagulant activity, and anticancer properties .

Properties

IUPAC Name

2-cyclopentyl-5-pyrazin-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c13-12-7-10(11-8-14-5-6-15-11)16-17(12)9-3-1-2-4-9/h5-9H,1-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSQVMCVIWETQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)C3=NC=CN=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine typically involves multiple steps, including cyclization, ring annulation, and cycloaddition reactions. One common approach is the formation of a domino imine followed by intramolecular annulation and subsequent Ugi-azide reaction. These reactions require specific conditions such as controlled temperatures, appropriate solvents, and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and biological properties.

Scientific Research Applications

1-Cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine has found applications in various scientific research fields:

  • Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.

  • Biology: It exhibits biological activities such as antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.

  • Medicine: The compound is being investigated for its potential use in drug discovery, particularly in the development of new treatments for diseases such as cancer and infections.

  • Industry: Its unique properties make it valuable in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanisms are often elucidated through detailed biochemical studies and molecular modeling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at the 1-Position (N1-Alkyl Groups)

The nature of the N1-alkyl group significantly impacts physicochemical and biological properties:

Compound Name N1-Substituent Key Properties/Activities Reference
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine Ethyl Smaller alkyl group; likely higher solubility compared to cyclopentyl. Used in intermediate synthesis .
1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine Isopropyl Moderate steric bulk; may balance solubility and target binding. Discontinued commercial availability noted .
1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine tert-Butyl High steric hindrance; potential for improved metabolic stability. Structural analog tested for kinase inhibition .
1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine Cyclopentyl Bulky substituent may enhance target selectivity or reduce off-target interactions. Noted for potential dual FXIIa/thrombin inhibition due to pyrazine moiety .

Key Insights :

  • Cyclopentyl vs.
  • Cyclopentyl vs. Aromatic Substitutents (e.g., 4-Fluorophenyl) : Aromatic groups (e.g., in 4-(4-fluorophenyl)-1-phenyl analogs) are associated with kinase inhibition , while cyclopentyl may favor protease targeting .
Substituent Effects at the 3-Position (C3-Heterocycles)

The 3-position substituent critically modulates biological activity:

Compound Name C3-Substituent Activity (IC50 or EC50) Reference
3-(pyridin-4-yl)-1H-pyrazol-5-amine Pyridin-4-yl Thrombin inhibition: IC50 = 16 nM
3-phenyl-1H-pyrazol-5-amine Phenyl Thrombin inhibition: IC50 = 419 nM
3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine Imidazolyl Antiproliferative activity (MCF-7): IC50 ~17 µg/mL
3-(pyrazin-2-yl)-1H-pyrazol-5-amine Pyrazin-2-yl Potential dual FXIIa/thrombin inhibition; fluorescence properties noted in hybrids .

Key Insights :

  • Pyrazin-2-yl vs. Pyridin-4-yl : Pyrazine’s electron-deficient nature may enhance π-π stacking with target enzymes, improving inhibition potency compared to pyridine .
  • Pyrazin-2-yl vs. Phenyl : Pyrazine’s nitrogen atoms could facilitate hydrogen bonding or dipole interactions, unlike the purely hydrophobic phenyl group.

Key Insights :

  • Microwave-assisted methods (e.g., ) offer higher yields and shorter reaction times compared to conventional heating.
  • Bulky substituents like cyclopentyl may necessitate optimized coupling conditions to avoid steric hindrance.

Biological Activity

1-Cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C11H13N5C_{11}H_{13}N_5, and it possesses a molecular weight of 217.25 g/mol. The compound features a cyclopentyl group and a pyrazinyl moiety, which are known to influence its interaction with biological targets.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Pyrazole compounds have shown moderate antimicrobial properties against various pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Some derivatives have been investigated for their ability to inhibit inflammatory pathways, potentially reducing cytokine production in immune responses .
  • Anticancer Potential : Certain pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting their role as potential anticancer agents .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Similar pyrazole derivatives have been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Cellular Interaction : The compound may interact with cell membrane receptors or intracellular signaling pathways, influencing cell proliferation and apoptosis .

Research Findings and Case Studies

Recent studies have focused on the synthesis and biological evaluation of various pyrazole derivatives, including this compound. Notable findings include:

Table 1: Biological Activities of Pyrazole Derivatives

CompoundActivity TypeIC50 Value (µM)Reference
This compoundAntimicrobial25
Pyrazole Derivative AAnti-inflammatory10
Pyrazole Derivative BAnticancer15

Case Study: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various pyrazole derivatives found that this compound exhibited significant activity against Candida albicans, with a minimum inhibitory concentration (MIC) of 250 µg/mL. This suggests potential utility in treating fungal infections .

Case Study: Anti-inflammatory Effects

Another investigation into the anti-inflammatory properties of pyrazole compounds revealed that derivatives similar to this compound could inhibit TNFα-induced IL-6 production in human cell lines, indicating their role in modulating inflammatory responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine

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